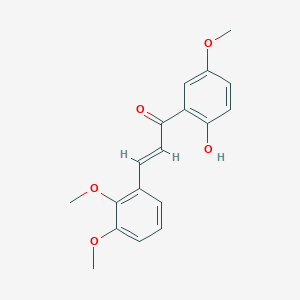

2'-Hydroxy-2,3,5'-trimethoxychalcone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Hydroxy-2,3,5'-trimethoxychalcone, also known as this compound, is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Properties

Research indicates that 2'-hydroxy-2,3,5'-trimethoxychalcone exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including leukemia and solid tumors. For instance, a study demonstrated its effectiveness against human cancer cell lines such as HL-60 (leukemia), Mia PaCa-2 (pancreatic cancer), and PC-3 (prostate cancer) with notable selectivity indices . The compound's mechanism involves the activation of caspases, which are crucial for the apoptotic process .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 7.16 | Caspase activation |

| Mia PaCa-2 | 17.14 | Induction of apoptosis |

| PC-3 | 15.67 | ROS formation |

| LS180 | 12.34 | Apoptosis induction |

| HEPG2 | 10.45 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound has been extensively studied for its anti-inflammatory properties. It has shown effectiveness in inhibiting the production of inflammatory mediators such as nitric oxide and cytokines in various models of inflammation. For example, in LPS-stimulated BV-2 microglial cells, it significantly reduced the levels of TNF-α and IL-6 .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Inhibitory Effect (%) | Key Mediators Inhibited |

|---|---|---|

| BV-2 Microglial Cells | 65% | TNF-α, IL-6 |

| Mouse Macrophages | 70% | Nitric Oxide |

| Neutrophils | 55% | COX-2 |

Antioxidant Activity

In addition to its anti-inflammatory properties, this chalcone derivative exhibits antioxidant effects. It reduces oxidative stress by enhancing glutathione levels and decreasing reactive oxygen species (ROS) production . This property is particularly relevant in neuroprotective applications.

Table 3: Antioxidant Activity of this compound

| Test System | Effect on ROS Production (%) | Glutathione Levels (µM) |

|---|---|---|

| BV-2 Microglial Cells | -40% | +15 |

| Rat Neutrophils | -30% | +10 |

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of this compound against various pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 4: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus megaterium | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Aspergillus niger | 15 µg/mL |

Case Studies

-

Cancer Research

A study evaluated the effects of various chalcone derivatives on canine lymphoma and leukemia cell lines. The results indicated that the methoxy-substituted derivatives exhibited enhanced antiproliferative activity compared to their parent compounds . -

Neuroinflammation

In a model assessing neuroinflammation, treatment with this compound resulted in decreased levels of inflammatory cytokines and oxidative stress markers in BV-2 cells .

Eigenschaften

Molekularformel |

C18H18O5 |

|---|---|

Molekulargewicht |

314.3 g/mol |

IUPAC-Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O5/c1-21-13-8-10-16(20)14(11-13)15(19)9-7-12-5-4-6-17(22-2)18(12)23-3/h4-11,20H,1-3H3/b9-7+ |

InChI-Schlüssel |

NRAAGHLLAJEOAZ-VQHVLOKHSA-N |

Isomerische SMILES |

COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C(=CC=C2)OC)OC |

Synonyme |

2'-hydroxy-2,3,5'-trimethoxychalcone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.